(2,3,4,5,6-Pentachlorophenyl)methanol

Antiaflatoxigenic Aspergillus flavus Secondary metabolite inhibition

Researchers requiring a potent, dual-target inhibitor for aflatoxin or melanin-pathway studies often find common substitutes (phthalide, tricyclazole) lack potency or mechanistic breadth. Pentachlorophenyl methanol (PCBA) addresses this gap: - 98% aflatoxin B1 reduction at 8 μg/mL, vs. 86% (phthalide) and 48% (pyroquilon) - Simultaneously inhibits tetrahydroxynaphthalene reductase (1.1.1.252) and scytalone dehydratase (4.2.1.94) in Pyricularia oryzae - Near-complete water insolubility (~2 mg/L), high logP (4.2-4.5), and mp 193 °C enable controlled-release formulation and melt-processing

Molecular Formula C7H3Cl5O
Molecular Weight 280.4 g/mol
CAS No. 16022-69-8
Cat. No. B095937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3,4,5,6-Pentachlorophenyl)methanol
CAS16022-69-8
Synonyms(2,3,4,5,6-pentachlorophenyl)methanol
Molecular FormulaC7H3Cl5O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O
InChIInChI=1S/C7H3Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2
InChIKeyRVCKCEDKBVEEHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.13e-06 M
0.002 mg/mL at 20 °C

Pentachlorophenyl Methanol Procurement Profile and Positioning


(2,3,4,5,6-Pentachlorophenyl)methanol (CAS 16022-69-8), also designated pentachlorobenzyl alcohol or PCBA, is a fully ring-chlorinated benzyl alcohol (C₇H₃Cl₅O; MW 280.4 g/mol) [1]. It is a high-melting (193 °C) crystalline solid with extremely low aqueous solubility (~2 mg/L) and a logP of approximately 4.2–4.5 [2][3]. Historically developed as the rice-blast fungicide Blastin, PCBA has additionally demonstrated potent antiaflatoxigenic activity in Aspergillus species and functions as a selective inhibitor of melanin biosynthetic enzymes in Pyricularia oryzae [4][5].

Reported antiaflatoxigenic activity for mycotoxin inhibition studies
Dual melanin enzyme inhibitor supporting pathway research
Extremely low aqueous solubility suits controlled-release formulation research

Why Pentachlorophenyl Methanol Cannot Be Replaced


Procurement decisions for pentachlorophenyl-based intermediates or antifungal research reagents frequently consider generic substitution with pentachlorophenol (PCP), lower-chlorinated benzyl alcohols, or alternative melanin-biosynthesis inhibitors such as tricyclazole. Such substitution is inadvisable because PCBA's unique combination of five fully substituted aromatic chlorine atoms plus a primary alcohol moiety dictates both its physicochemical profile and its biological target selectivity. Empirically, PCBA achieved 98% reduction of aflatoxin B₁ versus 86% for phthalide and 48% for pyroquilon under identical conditions, while PCP does not share this antiaflatoxigenic mechanism [1]. Furthermore, PCBA's near-complete insolubility in water (~2 ppm) and high melting point (193 °C) make it uniquely suited for controlled-release formulations or solid-phase synthesis applications where lower-chlorinated congeners (which are typically liquids or possess higher water solubility) would fail [2]. The evidence below establishes the quantifiable dimensions along which PCBA outperforms its nearest analogs.

Pentachlorophenol (PCP)
Does not share the reported antiaflatoxigenic mechanism; physicochemical profile may shift dissolution behavior.
Lower-chlorinated benzyl alcohols
Significantly higher water solubility can compromise controlled-release formulation fit.
Tricyclazole or pyroquilon
Single-enzyme melanin inhibitors that may not replicate dual-target inhibition or hyphal penetration blockade.

Quantitative Evidence for Pentachlorophenyl Methanol


Aflatoxin B1 Inhibition in Aspergillus flavus

In a direct head-to-head study using Aspergillus flavus isolate SRRC-2089 cultured for 4 days at 30 °C, PCBA at 8 μg/mL suppressed aflatoxin B₁ accumulation by 98% relative to untreated controls (365 ± 45 μg/g mycelial dry weight). Under identical conditions, phthalide achieved 86% reduction and pyroquilon only 48% reduction [1]. PCBA therefore exceeded the next-best comparator (phthalide) by 12 percentage points in absolute inhibition, corresponding to a ~6-fold greater residual aflatoxin level in phthalide-treated cultures.

Aflatoxin B1 Inhibition
Head-to-head
98% reduction vs. 86% (phthalide) and 48% (pyroquilon) at 8 μg/mL
Supports antiaflatoxigenic screening selection
A. flavus SRRC-2089 shake cultures, 4 d, 30 °C
Antiaflatoxigenic Aspergillus flavus Secondary metabolite inhibition

Melanin Enzyme Inhibition in Pyricularia oryzae

BRENDA enzyme-ligand data classify PCBA as an inhibitor of EC 1.1.1.252 (tetrahydroxynaphthalene reductase) and EC 4.2.1.94 (scytalone dehydratase) in Pyricularia oryzae [1]. While tricyclazole, chlobenthiazone, and pyroquilon also inhibit these melanin-pathway enzymes, PCBA uniquely prevents hyphal penetration through artificial cellophane membranes at low concentrations—a mechanism not shared by tricyclazole or pyroquilon [2]. The dual inhibition of both early (reductase) and mid-stage (dehydratase) melanin enzymes distinguishes PCBA from single-target inhibitors such as tricyclazole (primarily reductase-targeted).

Melanin Enzyme Inhibition
Class-level inference
Inhibits THN reductase (EC 1.1.1.252) and scytalone dehydratase (EC 4.2.1.94); blocks hyphal penetration
Supports dual-target melanin pathway studies
Quantitative IC₅₀ not publicly available
Melanin biosynthesis Tetrahydroxynaphthalene reductase Rice blast control

Aqueous Solubility vs. Pentachlorophenol

PCBA exhibits a water solubility of approximately 2 mg/L (2 ppm) at 25 °C, which is approximately 7-fold lower than that of pentachlorophenol (PCP; ~14 mg/L at 20 °C) [1][2]. This extreme hydrophobicity (logP 4.2–4.5 [3]) renders PCBA far less mobile in aqueous environments and significantly more compatible with lipid-based or polymer-matrix controlled-release systems. By contrast, 2,4,6-trichlorophenol (water solubility ~800 mg/L [4]) and benzyl alcohol (miscible) are orders of magnitude more water-soluble, precluding their use where prolonged low-concentration release kinetics are essential.

Water Solubility
Cross-study comparable
~2 mg/L vs. ~14 mg/L (PCP), ~800 mg/L (2,4,6-TCP)
Supports controlled-release formulation context
Ambient temperature aqueous solubility
Water solubility Environmental persistence Controlled release formulation

Physicochemical Handling and Stability

PCBA is a crystalline solid with a melting point of 193 °C, in contrast to benzyl alcohol (mp −15 °C, liquid at ambient) and pentachlorophenol (mp ~190 °C, but with significant vapor pressure and odor issues) [1][2]. PCBA's combination of high melting point, low vapor pressure (implied by boiling point ~358 °C at 760 mmHg ), and odorless solid form simplifies gravimetric dispensing, long-term storage, and transport safety compared to liquid benzyl alcohol derivatives or sublimable PCP. The density of PCBA (1.719 g/cm³ ) is also substantially higher than that of benzyl alcohol (1.04 g/cm³), enabling higher mass-per-volume loading in solid formulations.

Solid-State Handling
Cross-study comparable
mp 193 °C, crystalline solid, density 1.72 g/cm³; benzyl alcohol liquid at −15 °C
Supports solid-phase synthesis and safe dispensing
Reported from Beilstein and ChemSrc databases
Melting point Thermal stability Solid-state handling

Selective Aflatoxin Suppression

At 8 μg/mL, PCBA reduced aflatoxin B₁ by 98% while causing only a 12% decrease in mycelial dry weight of Aspergillus flavus SRRC-2089 [1]. In contrast, phthalide and pyroquilon at the same concentration did not significantly inhibit fungal growth, yet their antiaflatoxigenic efficacy was markedly lower (86% and 48%, respectively). This indicates that PCBA's potent suppression of aflatoxin biosynthesis is not merely a consequence of generalized growth inhibition but rather a targeted interference with early aflatoxin biosynthetic steps upstream of norsolorinic acid [1]. Additionally, PCBA's rice-blast control activity is achieved not through general fungitoxicity but through selective inhibition of hyphal penetration [2], further underscoring its mechanistic specificity.

Aflatoxin Selectivity
Head-to-head
98% aflatoxin B₁ reduction; only 12% mycelial growth inhibition
Supports secondary metabolite pathway studies
Selectivity ratio ~8:1; A. flavus at 8 μg/mL
Aflatoxin biosynthesis Growth inhibition Secondary metabolite selectivity

Application Scenarios for Pentachlorophenyl Methanol


Antiaflatoxigenic Screening Standard

Investigators seeking a positive control compound for aflatoxin B₁ inhibition assays should employ PCBA at 8 μg/mL, which delivers a 98% reduction benchmark—12 percentage points above the next-best analog (phthalide) under identical conditions [1]. PCBA's concomitant low growth inhibition (12% biomass reduction) enables selective evaluation of antiaflatoxigenic mechanisms uncoupled from general cytotoxicity, making it the preferred reference standard for secondary metabolite pathway studies in Aspergillus flavus.

Dual-Enzyme Inhibitor for Rice Blast Melanin Studies

Projects investigating the pentaketide melanin pathway in Pyricularia oryzae (Magnaporthe oryzae) requiring simultaneous inhibition of tetrahydroxynaphthalene reductase (EC 1.1.1.252) and scytalone dehydratase (EC 4.2.1.94) should procure PCBA rather than tricyclazole (single reductase target) or pyroquilon (single dehydratase target) [2]. PCBA additionally blocks hyphal penetration through artificial membranes at low concentrations, a functional readout not reproducible with tricyclazole alone, thereby supporting mode-of-action studies linking melanin inhibition to pathogenicity [3].

Controlled-Release Formulation Development

Formulators developing polymer-matrix or lipid-based controlled-release agricultural antifungals should select PCBA over pentachlorophenol or 2,4,6-trichlorophenol due to its extreme water insolubility (~2 mg/L)—7-fold lower than PCP and >400-fold lower than 2,4,6-trichlorophenol [4][5]. PCBA's high logP (4.2–4.5) and high melting point (193 °C) further enhance compatibility with hydrophobic matrices and high-temperature melt-processing techniques, reducing premature leaching and extending release duration.

Perchlorinated Aromatic Building Block Intermediate

Synthetic chemistry laboratories requiring a high-purity, crystalline perchlorinated benzyl alcohol intermediate for esterification, etherification, or Grignard-based coupling reactions will benefit from PCBA's solid-state handling advantages (mp 193 °C, density 1.719 g/cm³) . Compared to liquid benzyl alcohol (mp −15 °C), PCBA eliminates solvent-handling risks and enables precise gravimetric dispensing without hygroscopicity or sublimation losses, while providing five chlorine substituents for downstream functionalization or as a heavy-atom label for crystallographic phasing.

Application
Selection Property
Validation Focus
Antiaflatoxigenic screening studies
Reported aflatoxin suppression benchmark
Endpoint response in target Aspergillus strain
Melanin pathway dual-enzyme studies
Dual reductase/dehydratase inhibition
Hyphal penetration assay context
Controlled-release formulation research
Extreme water insolubility for hydrophobic matrix compatibility
Release kinetics and leaching evaluation
Perchlorinated aromatic intermediate synthesis
High-melting crystalline solid for precise gravimetric dispensing
Reactivity and substitution pattern verification
Quote Request

Request a Quote for (2,3,4,5,6-Pentachlorophenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.